

# Application Notes and Protocols: Zilurgisertib in Combination with Ruxolitinib

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Compound of Interest		
Compound Name:	Zilurgisertib	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and methodologies for studying the combination of **Zilurgisertib** (an ALK2 inhibitor) and Ruxolitinib (a JAK1/2 inhibitor). The information is compiled from preclinical research and clinical trial data, offering insights into the therapeutic potential and experimental considerations for this combination, primarily in the context of myelofibrosis-associated anemia.

Recent Developments: In December 2024, Incyte announced the discontinuation of the development of **zilurgisertib** for patients with myelofibrosis-related anemia.[1] The decision was based on findings from a Phase 1/2 trial where the drug, despite engaging its target, did not demonstrate an improvement in patients' anemia.[1]

#### Scientific Rationale for the Combination

Anemia is a significant complication in patients with myelofibrosis (MF), a myeloproliferative neoplasm.[2][3] The underlying mechanism often involves the dysregulation of iron homeostasis, driven by elevated levels of the hormone hepcidin.[2][4] Ruxolitinib, a potent inhibitor of Janus kinase 1 and 2 (JAK1/2), is a standard treatment for MF, effectively reducing splenomegaly and constitutional symptoms.[5][6] However, ruxolitinib therapy can be associated with myelosuppression, which may exacerbate anemia.[2]

**Zilurgisertib** is a selective inhibitor of activin receptor-like kinase-2 (ALK2), also known as activin A receptor type I (ACVR1).[7][8] ALK2 is a key upstream regulator of hepcidin



transcription.[2][3] By inhibiting ALK2, **Zilurgisertib** aims to reduce hepcidin production, thereby increasing iron availability for erythropoiesis and potentially alleviating anemia.[2][3][7] The combination of **Zilurgisertib** and ruxolitinib was investigated as a rational approach to simultaneously address the drivers of MF (with ruxolitinib) and the associated anemia (with **Zilurgisertib**).[2][3]

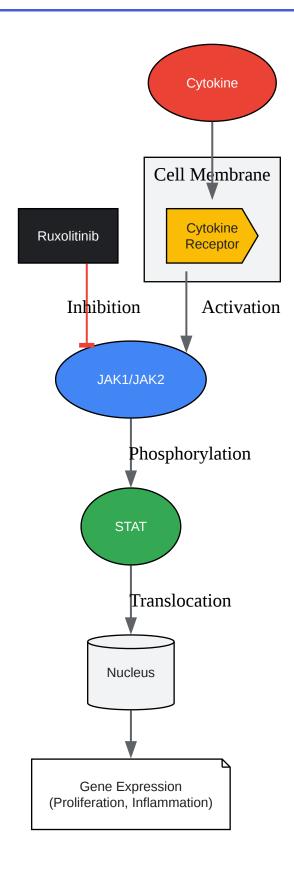
### **Signaling Pathways**

The combination of **Zilurgisertib** and Ruxolitinib targets two distinct but relevant signaling pathways in myelofibrosis.

### **Ruxolitinib: Inhibition of the JAK-STAT Pathway**

Ruxolitinib is a competitive inhibitor of the ATP-binding catalytic site on JAK1 and JAK2. This inhibition disrupts the signaling of various cytokines and growth factors that are crucial for hematopoiesis and immune responses, leading to a reduction in pro-inflammatory cytokines often elevated in myelofibrosis.[2][9]





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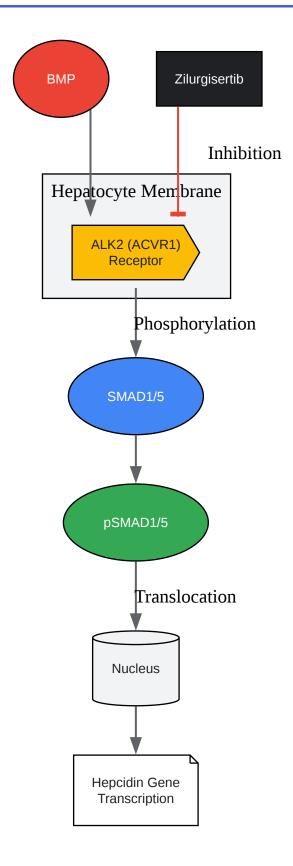
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.



## Zilurgisertib: Inhibition of the ALK2-Hepcidin Pathway

**Zilurgisertib** selectively inhibits ALK2, a receptor for bone morphogenetic proteins (BMPs).[2] [3] This inhibition blocks the downstream phosphorylation of SMAD1/5, which in turn suppresses the transcription of the hepcidin gene (HAMP).[2][7] Reduced hepcidin levels lead to increased iron export from cells into the circulation, making it available for red blood cell production.





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Caption: Zilurgisertib inhibits the ALK2-Hepcidin signaling pathway.



# Preclinical Data In Vitro Potency and Selectivity of Zilurgisertib

Preclinical studies have characterized the inhibitory activity of **Zilurgisertib**.

Target	Assay Type	IC50 (nM)	Reference
ALK2 Kinase Activity	Biochemical Assay	11-15	[2][7][8]
SMAD1/5 Phosphorylation	Cellular Assay	63-69	[2][7][8]
Hepcidin Production (BMP-6 stimulated Huh-7 cells)	Cellular Assay	20	[2][7][8]

Kinome profiling at 200 nM demonstrated that **Zilurgisertib** primarily inhibits ALK2, with some activity against ALK1 (50% inhibition) and ALK6 (48% inhibition).[2]

# In Vivo Efficacy in a Murine Model of Cancer-Induced Anemia

The combination of **Zilurgisertib** and ruxolitinib was evaluated in a mouse model of cancer-induced anemia using B16F10 melanoma cells.[2]

Treatment Group	Key Findings	Reference
Zilurgisertib monotherapy	Dose-dependent improvement in hemoglobin (2-3 g/dL increase) and red blood cell counts. Reduced liver pSMAD and circulating hepcidin levels by ≥50%.	[2]
Zilurgisertib + Ruxolitinib	The anti-anemic activity of Zilurgisertib was not altered by the addition of ruxolitinib.	[2]



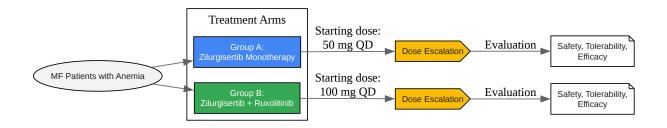
### Clinical Research: Phase 1/2 Study (NCT04455841)

An open-label, multicenter, phase 1/2 study was conducted to evaluate the safety, tolerability, and preliminary efficacy of **Zilurgisertib** as a monotherapy and in combination with ruxolitinib in patients with myelofibrosis and anemia.[3][4][7]

#### **Study Design and Dosing**

The study included a dose-escalation and a dose-expansion phase.[10][11]

- Treatment Group A (Monotherapy): Patients received Zilurgisertib starting at 50 mg once daily, with dose escalation.[3][4]
- Treatment Group B (Combination Therapy): Patients on a stable dose of ruxolitinib for at least 12 weeks received Zilurgisertib starting at 100 mg once daily.[3][4] The median starting dose of ruxolitinib was 10 mg twice daily.[3]



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